molecular formula C26H32FN5O3 B6514412 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-77-6

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514412
CAS No.: 892288-77-6
M. Wt: 481.6 g/mol
InChI Key: JMAWQBFRIQRYOP-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32FN5O3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.24891806 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

It is known that similar compounds can inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the function of these transporters.

Biochemical Pathways

Ents play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Therefore, it is plausible that this compound may affect these pathways and their downstream effects.

Result of Action

It is known that similar compounds can reduce the vmax of uridine uptake in ent1 and ent2 without affecting km . This suggests that the compound may have similar effects.

Action Environment

It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that certain structural features of the compound may influence its action.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN5O3/c1-2-3-6-12-32-25(34)20-10-9-19(18-22(20)29-26(32)35)24(33)28-11-13-30-14-16-31(17-15-30)23-8-5-4-7-21(23)27/h4-5,7-10,18H,2-3,6,11-17H2,1H3,(H,28,33)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAWQBFRIQRYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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